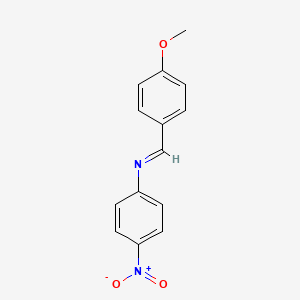

N-(p-Methoxybenzylidene)-p-nitroaniline

Description

Contextualization of Schiff Bases in Chemical Science and Technology

Schiff bases, named after the German chemist Hugo Schiff who first described them in 1864, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group. magritek.com These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net The versatility of Schiff bases is vast, with applications spanning numerous scientific and technological fields. They are integral in the synthesis of various organic compounds and are widely used as ligands in coordination chemistry to form stable complexes with a wide range of metals. nih.gov Furthermore, Schiff bases have found utility as catalysts, pigments and dyes, and polymer stabilizers.

Overview of Electron Donor-Acceptor Systems in Organic Chemistry

Electron donor-acceptor (D-A) systems are a fundamental concept in organic chemistry. These systems consist of a molecule or a molecular complex where an electron-donating group is linked to an electron-accepting group, often through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, for instance, by light. This charge transfer phenomenon is the basis for many of the interesting properties observed in these molecules, such as solvatochromism (a change in color with the polarity of the solvent) and nonlinear optical (NLO) activity. nih.govnih.gov The efficiency of the charge transfer and the resulting properties can be finely tuned by modifying the strength of the donor and acceptor groups, as well as the nature of the conjugated bridge.

Rationale for Investigating N-(p-Methoxybenzylidene)-p-nitroaniline: Current Research Landscape

The investigation of this compound is driven by its classification as a classic push-pull system. The methoxy (B1213986) group (-OCH3) on one phenyl ring acts as an electron donor, while the nitro group (-NO2) on the other phenyl ring serves as a strong electron acceptor. These two moieties are connected by the π-conjugated system of the benzylidene aniline (B41778) backbone, which includes the crucial azomethine linkage. This molecular design makes this compound a prime candidate for exhibiting significant second- and third-order nonlinear optical properties, which are of great interest for applications in photonics and optoelectronics. nih.govresearchgate.net

Current research focuses on understanding the structure-property relationships in this and similar Schiff bases. This includes detailed studies of its crystal structure, spectroscopic characterization, and the evaluation of its optical and electronic properties. Furthermore, its behavior in different solvent environments (solvatochromism) provides insights into the nature of its intramolecular charge transfer. researchgate.netresearchgate.net The compound also serves as a model for understanding how modifications to the donor, acceptor, or bridging units can be used to tailor the properties of organic materials for specific applications. Research has also explored its potential as a corrosion inhibitor for mild steel in acidic environments. najah.edu

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of the academic study of this compound are multifaceted and include:

Synthesis and Characterization: To develop efficient synthetic routes for the compound and to thoroughly characterize its molecular and electronic structure using techniques such as FT-IR, NMR, and UV-Vis spectroscopy. researchgate.net

Crystal Structure Analysis: To determine the single-crystal X-ray diffraction structure of the compound to understand its solid-state packing, molecular conformation, and intermolecular interactions. researchgate.netresearchgate.net

Investigation of Physicochemical Properties: To systematically study its properties, including thermal stability, solubility, and electrochemical behavior. researchgate.net

Exploration of Nonlinear Optical Properties: To quantify its second- and third-order nonlinear optical response and to establish a clear relationship between its molecular structure and its NLO activity. nih.govuobasrah.edu.iq

Understanding Solvatochromic Behavior: To investigate the effect of solvent polarity on its absorption and emission spectra to probe the nature and extent of intramolecular charge transfer. nih.gov

Computational Modeling: To employ theoretical methods, such as Density Functional Theory (DFT), to complement experimental findings and to gain deeper insights into its electronic structure and properties. najah.edu

Detailed Research Findings

Synthesis and Physicochemical Properties

This compound is typically synthesized via a condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and p-nitroaniline. The reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. researchgate.net

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C14H12N2O3 |

| Molecular Weight | 256.26 g/mol |

| CAS Number | 15450-66-5 |

| Appearance | Reddish-yellow crystalline solid |

| Melting Point | Approximately 145 °C |

Data sourced from multiple references. nih.govchemicalbook.comnist.gov

Crystal Structure and Molecular Conformation

Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound. The crystal structure has been determined, and the compound is known to crystallize in the monoclinic space group P21/c. researchgate.net

The key crystallographic data is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.888 |

| b (Å) | 7.098 |

| c (Å) | 14.05 |

| β (°) | 102.43 |

| Volume (ų) | 1258 |

Data sourced from a study on the crystal structure of 4-nitro-4'-methoxy-N-benzylideneaniline. researchgate.netresearchgate.net

The molecule is not perfectly planar, with a dihedral angle between the two aromatic rings. This twist is a common feature in benzylideneaniline (B1666777) derivatives and arises from steric hindrance between the ortho-hydrogen of the aniline ring and the hydrogen of the azomethine group.

Structure

3D Structure

Properties

CAS No. |

15450-66-5 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C14H12N2O3/c1-19-14-8-2-11(3-9-14)10-15-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3 |

InChI Key |

YZJSVLVRDFIMHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N P Methoxybenzylidene P Nitroaniline

Condensation Reaction Approaches for N-(p-Methoxybenzylidene)-p-nitroaniline Synthesis

The most fundamental and widely employed method for synthesizing this compound is the direct condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and p-nitroaniline. This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond.

Conventional Synthetic Pathways and Optimization Parameters

Conventional synthesis typically involves heating the reactants, often under reflux, in a suitable organic solvent. A common pathway involves reacting equimolar amounts of p-anisaldehyde and p-nitroaniline in a solvent like ethanol or methanol. idosr.orgijtsrd.com The mixture is refluxed for several hours to ensure the reaction goes to completion. idosr.orgijtsrd.com

Optimization of this process hinges on several key parameters:

Reaction Time: The duration of heating is critical. While some reactions may proceed for a few hours, monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal time for maximum yield. ijtsrd.com

Temperature: The reaction is typically carried out at the boiling point of the chosen solvent (reflux) to provide the necessary activation energy for the dehydration step.

Molar Ratio: A 1:1 molar ratio of the aldehyde and amine is stoichiometrically required. Using an excess of one reactant may not significantly improve the yield and can complicate the purification process. idosr.org

Purity of Reactants: The use of high-purity starting materials, p-anisaldehyde and p-nitroaniline, is crucial for obtaining a pure final product and minimizing side reactions.

Upon completion, the reaction mixture is cooled, often in an ice bath, to induce crystallization of the Schiff base product. magritek.com The resulting solid is then isolated by filtration.

Solvent Effects and Catalysis in Schiff Base Formation

The choice of solvent can significantly influence the rate and yield of the condensation reaction. Solvents not only dissolve the reactants but can also play a role in the reaction mechanism, particularly in the removal of the water molecule formed. While alcohols like ethanol and methanol are common, studies on similar Schiff base syntheses have explored a range of solvents. idosr.orgnih.gov The polarity of the solvent can affect the stability of the intermediate hemiaminal, thereby influencing the rate of imine formation.

Catalysis is another critical factor. While some reactions proceed without a catalyst, the addition of a catalytic amount of an acid or a base can accelerate the reaction significantly.

Acid Catalysis: Acids protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, high concentrations of acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.

Base Catalysis: A few drops of a base, such as sodium hydroxide, can be used to facilitate the reaction. ijtsrd.com

Lewis Acid Catalysis: Lewis acids are also effective catalysts for this transformation.

The table below, adapted from research on N-Benzylideneaniline synthesis, illustrates the impact of different solvents on product yield, highlighting the importance of solvent selection in optimizing Schiff base formation. nih.gov

| Solvent | Yield (%) |

| Dichloromethane (DCM) | 72 |

| Dimethyl sulfoxide (DMSO) | 70 |

| Diethyl ether | 65 |

| Petroleum ether | 68 |

| Acetonitrile | 75 |

Yield Enhancement Strategies and Purity Assessment Methodologies

Maximizing the yield of this compound involves careful optimization of the reaction conditions discussed above. A primary strategy for driving the equilibrium towards the product is the efficient removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

Once the crude product is isolated, purification is essential to remove unreacted starting materials and any by-products. The most common method for purifying solid Schiff bases is recrystallization from a suitable solvent, such as ethanol. ijtsrd.com The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving impurities in the solution. The solid product is then washed, often with cold water or ethanol, and dried. magritek.comuin-malang.ac.id

The purity and identity of the synthesized this compound are confirmed through various analytical techniques:

Melting Point Determination: A sharp and specific melting point is a good indicator of the purity of a crystalline compound. researchgate.net

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product by comparing the Rf values of the product and starting materials. ijtsrd.com

Spectroscopic Methods:

FTIR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N) group, typically in the range of 1585-1732 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. uin-malang.ac.idresearchgate.netresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of all expected protons and carbons in their respective chemical environments. researchgate.net

UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the conjugated system of the molecule. uin-malang.ac.id

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the expected molecular formula (C₁₄H₁₂N₂O₃). uin-malang.ac.id

Advanced Synthetic Techniques for this compound Derivatives

In recent years, synthetic methodologies have evolved to incorporate principles of efficiency and environmental consciousness. Advanced techniques offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis Protocols for Accelerated Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of Schiff bases. nih.govrsc.org Unlike conventional heating where heat is transferred through conduction and convection, microwave irradiation utilizes dielectric heating. nih.gov Polar molecules in the reaction mixture absorb microwave energy directly and efficiently, leading to a rapid and uniform increase in temperature throughout the reaction vessel.

For the synthesis of related compounds like N-benzylidene-4-nitroaniline, microwave irradiation has been shown to reduce reaction times from hours to mere minutes. researchgate.netsemanticscholar.org In a typical microwave-assisted protocol, the reactants are mixed in a suitable solvent (or sometimes neat) in a microwave-safe vessel and irradiated for a short period (e.g., 8 minutes). semanticscholar.org This method often results in high to excellent yields and pure products, sometimes eliminating the need for extensive purification. semanticscholar.orgacgpubs.org The key advantages of MAOS include:

Rapid Reaction Rates: Dramatic reduction in synthesis time.

Higher Yields: Often provides better yields compared to conventional methods.

Increased Purity: The short reaction times can minimize the formation of side products.

Energy Efficiency: Direct heating of the reactants is more energy-efficient. semanticscholar.org

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches have been successfully applied to the synthesis of Schiff bases.

Solvent-Free Synthesis (Mechanochemistry): One highly effective green method is mechanochemical synthesis, which involves grinding the solid reactants together at room temperature without any solvent. uin-malang.ac.id This technique is simple, reduces waste, and often leads to high yields of pure products. The energy provided by grinding facilitates the reaction between the aldehyde and amine in their solid state. uin-malang.ac.id

Use of Green Catalysts and Solvents: The replacement of hazardous solvents and catalysts with environmentally benign alternatives is a core tenet of green chemistry.

Natural Acid Catalysts: Citric acid, found in citrus fruits, has been employed as a natural, non-toxic, and biodegradable catalyst for Schiff base formation. researchgate.net Using readily available sources like orange juice can provide the mildly acidic medium required for the reaction. researchgate.net

Waste-Derived Catalysts: In an innovative approach, catalysts derived from food waste, such as Kinnow peel powder, have been used to synthesize N-Benzylideneaniline and its derivatives under mild conditions, achieving high yields in minutes at room temperature. nih.gov

Water as a Solvent: When possible, using water as a solvent is a much greener alternative to volatile organic compounds.

These green methodologies not only make the synthesis of this compound more environmentally friendly but also often offer advantages in terms of simplicity, cost-effectiveness, and safety. mdpi.com

Reaction Kinetics and Mechanistic Pathways of Azomethine Bond Formation

The formation of the azomethine bond in this compound, a Schiff base, proceeds through the condensation reaction of p-anisaldehyde and p-nitroaniline. This reaction is a cornerstone of imine synthesis and its kinetics and mechanism are influenced by the electronic properties of the substituents on both the aldehyde and the aniline (B41778).

The reaction kinetics are significantly influenced by the electronic nature of the substituents on the aromatic rings of the reactants. In the case of this compound, the p-anisaldehyde contains an electron-donating methoxy (B1213986) group (-OCH3), while p-nitroaniline possesses a strong electron-withdrawing nitro group (-NO2).

The electron-donating methoxy group on p-anisaldehyde increases the electron density on the carbonyl carbon, which can decrease its electrophilicity and potentially slow down the initial nucleophilic attack by the amine. Conversely, the electron-withdrawing nitro group on p-nitroaniline decreases the nucleophilicity of the amine nitrogen, which also disfavors the initial attack on the carbonyl carbon.

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives, can provide quantitative insight into the electronic effects of the substituents. The reaction constant, ρ (rho), obtained from a Hammett plot, indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate. For the formation of Schiff bases, the sign and magnitude of ρ can vary depending on which step is rate-determining.

Table 1: Reactants for the Synthesis of this compound

| Compound Name | Role in Reaction |

| p-Anisaldehyde | Aldehyde |

| p-Nitroaniline | Amine |

Table 2: Products of the Synthesis of this compound

| Compound Name | Product Type |

| This compound | Schiff Base (Imine) |

| Water | Byproduct |

Table 3: Intermediates in the Synthesis of this compound

| Compound Name | Intermediate Type |

| Carbinolamine | Tetrahedral Intermediate |

Advanced Spectroscopic Characterization of N P Methoxybenzylidene P Nitroaniline

Vibrational Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In N-(p-Methoxybenzylidene)-p-nitroaniline, the key functional groups are the azomethine group, the nitro group, the methoxy (B1213986) group, and the substituted benzene rings.

The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band corresponding to the stretching vibration of the imine or azomethine group (C=N). This band typically appears in the 1600-1650 cm⁻¹ region. The presence of the nitro group (NO₂) is identified by two distinct stretching vibrations: a strong asymmetric stretching band usually found between 1500-1570 cm⁻¹ and a symmetric stretching band in the 1300-1370 cm⁻¹ range.

The methoxy group (-OCH₃) gives rise to a characteristic C-H stretching vibration slightly below 3000 cm⁻¹ and a prominent C-O stretching band around 1250 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene rings appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are expected in the 800-900 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretching | Aromatic C-H | ~3100-3000 |

| Stretching | Azomethine (C=N) | ~1625-1600 |

| Stretching | Aromatic C=C | ~1600-1450 |

| Asymmetric Stretching | Nitro (NO₂) | ~1550-1500 |

| Symmetric Stretching | Nitro (NO₂) | ~1350-1320 |

| Stretching | C-O (Methoxy) | ~1250 |

Raman Spectroscopic Studies of Molecular Vibrations and Conformations

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on changes in the polarizability of bonds. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as C=C bonds in aromatic rings.

For this compound, the symmetric stretching of the nitro group, which may be weak in the IR spectrum, often produces a strong band in the Raman spectrum around 1340 cm⁻¹. The C=N stretching vibration is also Raman active and typically appears near 1620 cm⁻¹. The aromatic ring vibrations, especially the "ring breathing" modes, give rise to characteristic sharp and intense bands in the Raman spectrum, which are useful for conformational analysis. The planarity and conjugation of the molecule significantly influence the position and intensity of these bands. For instance, studies on similar benzylideneaniline (B1666777) compounds have utilized Raman spectroscopy to analyze their molecular geometry. researchgate.net

Comparative Analysis of Experimental and Theoretically Predicted Vibrational Frequencies

To achieve a more detailed and accurate assignment of the vibrational modes, experimental FT-IR and Raman data are often compared with theoretical frequencies obtained from quantum chemical calculations. Methods like Density Functional Theory (DFT) are used to compute the optimized molecular geometry and the harmonic vibrational frequencies of the molecule in its ground state.

This comparative approach helps to resolve ambiguities in spectral assignments, especially in complex regions where multiple vibrational modes overlap. Theoretical calculations can predict the wavenumber and intensity of each vibrational mode, allowing for a one-to-one correlation with experimental peaks. Although direct computational studies on this compound are not widely published, the methodology has been successfully applied to closely related compounds like p-hydroxy-N-(p-methoxybenzylidene)aniline, demonstrating good agreement between the observed and calculated frequencies. Such analyses confirm not only the spectral assignments but also the predicted stable conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignment

The ¹H NMR spectrum of this compound provides a distinct set of signals that confirm its structure. The spectrum can be divided into several key regions:

Azomethine Proton: A characteristic singlet for the proton of the -CH=N- group is expected to appear in the downfield region, typically between δ 8.0 and 8.5 ppm. This significant downfield shift is due to the deshielding effect of the double bond and the aromatic systems.

Aromatic Protons: The molecule contains two para-substituted benzene rings, which form two distinct AA'BB' spin systems.

The two protons on the p-nitroaniline ring adjacent to the nitro group are expected to be the most downfield aromatic signals, appearing as a doublet around δ 8.2-8.4 ppm due to the strong electron-withdrawing nature of the NO₂ group.

The two protons adjacent to the imine nitrogen on the same ring would appear as a doublet further upfield, around δ 7.2-7.4 ppm.

On the p-methoxybenzaldehyde ring, the two protons ortho to the imine carbon appear as a doublet around δ 7.8-8.0 ppm.

The two protons ortho to the electron-donating methoxy group are the most shielded aromatic protons, appearing as a doublet around δ 7.0-7.2 ppm.

Methoxy Protons: The three protons of the -OCH₃ group will produce a sharp singlet, typically observed around δ 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Azomethine H (-CH=N-) | Singlet | ~8.3 |

| Aromatic H (ortho to -NO₂) | Doublet | ~8.3 |

| Aromatic H (ortho to -CH=N-) | Doublet | ~7.9 |

| Aromatic H (ortho to -N=CH-) | Doublet | ~7.3 |

| Aromatic H (ortho to -OCH₃) | Doublet | ~7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, the key signals are:

Azomethine Carbon: The carbon of the -CH=N- group is expected to have a chemical shift in the range of δ 158-162 ppm.

Aromatic Carbons: The eight aromatic carbons will produce distinct signals. The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and the electron-donating methoxy group (C-OCH₃) will be significantly shifted. The C-NO₂ carbon is expected around δ 148-150 ppm, while the C-OCH₃ carbon appears further downfield around δ 162-164 ppm. The carbon attached to the imine nitrogen (C-N=) is predicted to be around δ 150-155 ppm. The remaining aromatic carbons will appear in the typical δ 114-132 ppm range.

Methoxy Carbon: The carbon of the -OCH₃ group will give a signal in the upfield region, typically around δ 55-56 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azomethine C (-CH=N-) | ~160 |

| Aromatic C (C-OCH₃) | ~163 |

| Aromatic C (C-N=CH-) | ~152 |

| Aromatic C (C-NO₂) | ~149 |

| Aromatic CH (ortho to -CH=N-) | ~131 |

| Aromatic C (ipso to -CH=N-) | ~129 |

| Aromatic CH (ortho to -N=CH-) | ~125 |

| Aromatic CH (ortho to -NO₂) | ~122 |

| Aromatic CH (ortho to -OCH₃) | ~115 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structure Elucidation

While one-dimensional NMR spectroscopy provides foundational information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of signals and the complete elucidation of complex molecular structures like this compound. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are pivotal in establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show key correlations that confirm the structure of the two aromatic rings and the imine bridge.

p-Nitroaniline Moiety: Cross-peaks would appear between the aromatic protons on the p-nitroaniline ring, which exhibit an AA'BB' system. The doublet centered further downfield would show a correlation to the doublet upfield, confirming their ortho-coupling relationship.

p-Methoxybenzylidene Moiety: Similarly, the protons on the p-methoxyphenyl ring would display correlations between the ortho and meta protons, also appearing as an AA'BB' system.

Imine Proton: The singlet corresponding to the imine proton (-CH=N-) would show no cross-peaks, confirming its isolation from any neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C), providing definitive carbon assignments.

The HSQC spectrum would show a correlation peak between the imine proton and the imine carbon.

Each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

The protons of the methoxy group (-OCH₃) would show a strong correlation to the methoxy carbon signal, readily identifying it in the ¹³C NMR spectrum.

By combining the connectivity information from COSY with the direct one-bond correlation data from HSQC, every proton and carbon signal in the this compound molecule can be assigned with high confidence, leading to a comprehensive and verified structural elucidation.

Electronic Spectroscopic Investigations

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic structure of conjugated systems like this compound. The spectrum reveals information about the electronic transitions occurring within the molecule upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by intense absorption bands in the ultraviolet and visible regions, which arise from the extensive π-conjugated system spanning the entire molecule. This conjugation involves the p-methoxyphenyl ring, the imine bridge, and the p-nitrophenyl ring. The presence of a strong electron-donating group (methoxy, -OCH₃) and a strong electron-withdrawing group (nitro, -NO₂) at opposite ends of the conjugated system facilitates intramolecular charge transfer (ICT), which significantly influences the electronic absorption properties.

Studies on similar Schiff bases reveal multiple absorption bands. For this compound, the spectrum typically shows two main absorption bands. One intense band is observed in the near-UV region, while a second, broader band, attributed to intramolecular charge transfer, extends into the visible region, giving the compound its characteristic color. Research has shown that the optical transparency cutoff for this compound is around 450 nm, indicating significant absorption below this wavelength.

Table 1: UV-Vis Spectroscopic Data for this compound

| Spectroscopic Parameter | Value | Reference |

| Optical Cutoff Wavelength | ~450 nm | researchgate.net |

Interpretation of π-π* and n-π* Transitions in this compound

The absorption bands observed in the UV-Vis spectrum of this compound can be assigned to specific electronic transitions.

π-π* Transitions: The high-intensity absorption bands are primarily due to π-π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, several such transitions are possible, corresponding to local excitations within the benzene rings and excitations across the conjugated imine bridge. The most intense π-π* transition often corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

n-π* Transitions: Transitions involving the non-bonding electrons on the nitrogen atom of the imine group are also possible. These n-π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital, are typically much weaker in intensity than π-π* transitions and may be obscured by the more intense bands.

Intramolecular Charge Transfer (ICT) Band: The most significant feature in the spectrum is the intramolecular charge transfer (ICT) band. This band arises from a transition that moves significant electron density from the electron-rich methoxy-substituted ring (the donor) to the electron-deficient nitro-substituted ring (the acceptor). This charge transfer is facilitated by the conjugated π-system. The energy of this transition is highly sensitive to solvent polarity, often exhibiting a bathochromic (red) shift in more polar solvents. This ICT band is responsible for the visible coloration of the compound.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₄H₁₂N₂O₃, corresponding to a molecular weight of approximately 256.26 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct molecular ion peak (M⁺˙) at m/z 256, confirming its molecular weight. nih.gov The fragmentation pattern provides further structural verification.

Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways common to benzylideneanilines:

Loss of a Hydrogen Radical: A peak at m/z 255 (M-1) is observed, corresponding to the loss of a hydrogen atom, leading to a more stabilized cation. nih.gov

Cleavage of the Benzylidene Ring: Fission of the bond between the benzylidene carbon and its aromatic ring can lead to fragments corresponding to the methoxybenzyl group.

Cleavage of the Aniline (B41778) Ring: Fragmentation can also occur on the nitroaniline side of the molecule.

Formation of Tropylium Ion: A prominent peak at m/z 134 could be attributed to the [C₈H₈NO]⁺ ion, and a peak at m/z 121 could correspond to the p-methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺.

Further Fragmentation: A fragment observed at m/z 209 corresponds to the loss of the -NO₂ group followed by the loss of a hydrogen atom. nih.gov

Table 2: Mass Spectrometric Data for this compound

| m/z Value | Proposed Fragment Identity |

| 256 | [C₁₄H₁₂N₂O₃]⁺˙ (Molecular Ion) |

| 255 | [C₁₄H₁₁N₂O₃]⁺ |

| 209 | [C₁₄H₁₁N]⁺ |

| 134 | [C₈H₈NO]⁺ |

| 121 | [C₈H₉O]⁺ |

Data sourced from PubChem nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the molecular formula to verify the compound's purity and stoichiometric composition.

The molecular formula for this compound is C₁₄H₁₂N₂O₃.

Theoretical Composition:

Molecular Weight: 256.26 g/mol

Carbon (C): (14 * 12.011 / 256.26) * 100% = 65.62%

Hydrogen (H): (12 * 1.008 / 256.26) * 100% = 4.72%

Nitrogen (N): (2 * 14.007 / 256.26) * 100% = 10.93%

Oxygen (O): (3 * 15.999 / 256.26) * 100% = 18.73%

Experimental values obtained from the synthesis and purification of the compound are expected to be in close agreement with these calculated values, typically within a ±0.4% margin, which confirms the successful synthesis of the target molecule with a high degree of purity.

Table 3: Elemental Analysis Data for C₁₄H₁₂N₂O₃

| Element | Theoretical Percentage (%) |

| Carbon (C) | 65.62 |

| Hydrogen (H) | 4.72 |

| Nitrogen (N) | 10.93 |

Crystallographic and Solid State Structural Analysis of N P Methoxybenzylidene P Nitroaniline

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in providing a precise atomic-level description of N-(p-Methoxybenzylidene)-p-nitroaniline.

Crystal System, Space Group, and Unit Cell Parameters

Crystallographic analysis of a single crystal of this compound, also referred to as 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA), revealed its crystal structure. The compound crystallizes in the monoclinic system with the space group P2₁. researchgate.net The unit cell parameters have been determined as follows:

| Parameter | Value |

| a | 12.89 Å |

| b | 7.12 Å |

| c | 14.05 Å |

| α | 90° |

| β | 102.43° |

| γ | 90° |

| Volume | 1258 ų |

Data sourced from a study by Azariah et al. researchgate.net

These parameters define the fundamental repeating unit of the crystal lattice.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Detailed analysis of the SC-XRD data allows for the precise determination of intramolecular distances and angles. A key finding is the existence of two distinct conformations of the molecule, labeled A and B, coexisting within the crystal structure. iucr.org

| Torsional Angle | Conformation A | Conformation B |

| C-C-N=C | 1.0(2)° | 5.7(2)° |

| C-N=C-C | -178.0(1)° | -177.5(1)° |

| N=C-C-N | 14.7(2)° | 40.6(2)° |

Average torsional angles for the two conformations as reported by Clegg et al. iucr.org

While a comprehensive list of all bond lengths and angles is extensive, representative values from crystallographic data for key parts of the molecule are essential for a complete structural description. For instance, the lengths of the central imine (C=N) bond and the bonds connecting the aromatic rings to this central bridge are critical in understanding the electronic and steric interactions within the molecule.

Conformational Preferences and Molecular Planarity in the Crystalline State

The solid-state structure of this compound is notable for exhibiting conformational polymorphism, with two different molecular conformations present in the same crystal. iucr.org

Conformation A is described as being essentially planar. iucr.org The small torsional angle of 14.7(2)° about the C-N bond of the aniline ring indicates only a slight twist of this ring relative to the central imine bridge. iucr.org

In contrast, Conformation B is significantly non-planar. iucr.org The corresponding torsional angle in this conformation is 40.6(2)°, indicating a substantial twist of the p-nitroaniline group out of the plane defined by the methoxybenzylidene moiety. iucr.org This difference in planarity between the two co-existing forms highlights the molecule's conformational flexibility.

Polymorphism and Crystal Habit Studies of this compound

The presence of two distinct molecular conformations (A and B) within a single crystal lattice is a direct observation of polymorphism at the molecular level. iucr.org This phenomenon, where a substance can exist in more than one crystal structure, is of significant interest as different polymorphs can exhibit varying physical properties. The study by Clegg et al. demonstrates that both a planar and a non-planar conformer are energetically accessible and can co-crystallize. iucr.org

In terms of its macroscopic appearance, single crystals of this compound have been grown and are described as having the shape of a rectangular plate. researchgate.net This observation of the crystal habit provides insight into the relative growth rates of different crystal faces.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a standard technique used to characterize the crystalline nature of a bulk sample, identify the phases present, and assess purity. While single crystals were ground into a fine powder for other analytical techniques like second harmonic generation analysis, a dedicated study presenting the PXRD pattern for routine bulk characterization of this compound was not found in the surveyed literature. researchgate.net Therefore, a representative PXRD diffractogram for this specific compound is not available for presentation.

Photophysical and Photochemical Studies of N P Methoxybenzylidene P Nitroaniline

Ultrafast Photoisomerization Dynamics and Mechanistic Pathways

Photoisomerization is a common photochemical process in molecules containing double bonds, such as the carbon-nitrogen double bond in benzylideneanilines (Schiff bases). This process typically involves the conversion between E (trans) and Z (cis) isomers upon light absorption. The dynamics of this process occur on ultrafast timescales (femtoseconds to picoseconds) and are governed by the topology of the molecule's potential energy surfaces in the ground and excited states.

Nonadiabatic surface-hopping simulations are a powerful computational tool used to model the dynamics of molecules in electronically excited states. These simulations can elucidate the mechanistic pathways of photochemical reactions, such as photoisomerization, by tracking the trajectory of the molecule as it moves between different potential energy surfaces (e.g., from an excited state back to the ground state) through regions known as conical intersections.

While these computational methods have been applied to similar molecules, there are no specific published nonadiabatic surface-hopping simulation studies for N-(p-Methoxybenzylidene)-p-nitroaniline. Such a study would be necessary to identify the specific conical intersections, time scales for internal conversion, and the quantum yield of isomerization for this particular compound.

The isomerization of benzylideneanilines can proceed through different mechanistic pathways, primarily rotation around the C=N bond or an inversion mechanism at the nitrogen atom. Computational chemistry can be used to calculate the energy barriers associated with these pathways in both the ground and excited states. The relative heights of these barriers determine the preferred mechanism and the rate of isomerization.

For the broader class of para-substituted N-benzylideneanilines, the kinetics of cis-trans isomerization have been investigated, revealing the influence of different substituents on the reaction rates. However, specific calculated energy barriers and detailed mechanistic pathways for the photochemical E/Z isomerization of this compound are not available in the literature.

Photochromism and Photo-Switching Properties

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Molecules that exhibit photochromism can function as molecular switches. This property is contingent on the photochemical process (like E/Z isomerization) being reversible, often with one direction triggered by light of a certain wavelength and the reverse reaction being triggered by light of a different wavelength or by heat.

For this compound to be considered a photochromic or photo-switching molecule, it would need to demonstrate this reversible isomerization, with the E and Z isomers possessing distinct and stable spectral properties. There is currently no scientific literature that reports or investigates the photochromic or photo-switching capabilities of this compound.

Conclusion and Future Research Directions

Summary of Key Findings on N-(p-Methoxybenzylidene)-p-nitroaniline

This compound is a Schiff base compound synthesized through the condensation of p-anisaldehyde and p-nitroaniline. Its structure embodies a quintessential donor-π-acceptor (D-π-A) framework, with the methoxy (B1213986) group (-OCH3) acting as the electron donor and the nitro group (-NO2) as the electron acceptor, connected by a conjugated benzylidene aniline (B41778) bridge. This molecular architecture is the primary determinant of its significant nonlinear optical (NLO) properties.

Key research findings have established that the compound exhibits notable second-order NLO effects. Specifically, powder second harmonic generation (SHG) analysis revealed an efficiency approximately 1.24 to 1.27 times that of the benchmark material, potassium dihydrogen phosphate (KDP). researchgate.net This confirms the potential of the molecule for applications in frequency conversion of light.

Unexplored Avenues and Emerging Research Questions

Despite the foundational knowledge established, several avenues concerning this compound remain unexplored. A significant gap exists in the evaluation of its third-order NLO properties, such as nonlinear absorption and the nonlinear refractive index. These characteristics are vital for applications in optical limiting and all-optical switching devices.

Further research questions emerge from its solid-state behavior. While its crystal structure is known, the direct correlation between its specific crystalline arrangement and the macroscopic NLO response has not been deeply investigated. Polymorphism, the ability of a substance to exist in more than one crystal form, could significantly impact its NLO efficiency, yet studies on controlling crystallization conditions to isolate different polymorphs are lacking.

The long-term stability of the compound under operational conditions, such as continuous laser irradiation (photostability), is another critical but unaddressed area. Understanding its degradation pathways is essential for assessing its viability in real-world applications. Moreover, its solubility and processability into practical device formats, such as thin films or as a dopant in polymer matrices, have not been systematically studied.

Finally, the electronic properties beyond NLO activity, such as its potential as a semiconductor or in sensing applications, remain largely uncharted territory.

Potential for Further Derivatives and Structural Modifications

The D-π-A structure of this compound serves as an excellent scaffold for chemical modification to tune and enhance its material properties. Future research should systematically explore the synthesis and characterization of a library of derivatives.

Key areas for structural modification include:

Modulation of Donor/Acceptor Strength: The methoxy donor group could be replaced with stronger electron-donating groups (e.g., dimethylamino, hydroxyl) or weaker ones to systematically study the effect on hyperpolarizability. Similarly, the nitro acceptor could be substituted with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3).

Extension of the π-Conjugated Bridge: The π-system can be extended by replacing the benzylidene ring with larger aromatic systems (e.g., naphthylidene) or by inserting additional conjugated units (e.g., vinyl groups) between the aromatic rings. This extension is a well-known strategy for increasing molecular hyperpolarizability.

Positional Isomerism: A comparative study of ortho- and meta-nitroaniline derivatives could provide fundamental insights into how the geometric arrangement of the donor and acceptor groups affects intramolecular charge transfer and, consequently, the NLO response.

These modifications, guided by theoretical predictions, could lead to new compounds with significantly improved performance characteristics.

Advanced Computational Methodologies for Deeper Insights

To complement experimental work and guide the design of new materials, advanced computational methodologies are indispensable. While initial studies have likely used some level of theory, a more rigorous and predictive approach can accelerate discovery.

Future computational work should focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be employed to accurately calculate a range of molecular properties. researchgate.net This includes optimizing the ground-state geometry, simulating vibrational spectra (FTIR, Raman) for comparison with experimental data, and determining the energies of frontier molecular orbitals (HOMO-LUMO). Crucially, TD-DFT can predict the electronic absorption spectra (UV-Vis) and calculate the first and second hyperpolarizabilities (β and γ), providing a theoretical measure of the NLO response. researchgate.net

Solvent and Solid-State Effects: The influence of the surrounding medium on NLO properties can be significant. Using continuum solvation models (like PCM) can simulate properties in different solvents. More advanced quantum mechanics/molecular mechanics (QM/MM) or solid-state DFT calculations can model the crystalline environment, accounting for intermolecular interactions and their effect on the bulk NLO susceptibility.

Structure-Property Relationship Mapping: By computationally screening a virtual library of the potential derivatives proposed in section 9.3, researchers can establish clear structure-property relationships. This in silico screening can identify the most promising candidates for synthesis, saving considerable time and resources.

Interactive Table: Proposed Computational Studies

| Computational Method | Property to be Investigated | Rationale |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized molecular geometry, vibrational frequencies, HOMO-LUMO gap. | To establish a baseline theoretical model and understand electronic structure. researchgate.net |

| TD-DFT | UV-Vis absorption spectra, first hyperpolarizability (β). | To predict linear optical properties and second-order NLO response of new derivatives. |

| Finite Field (FF) Methods | Second hyperpolarizability (γ). | To theoretically assess third-order NLO properties for applications like optical switching. |

| PCM / QM/MM | NLO properties in different media. | To understand how the environment (solvents, polymer matrices) affects performance. |

Outlook on the Role of this compound in Advanced Materials Science

The primary future role of this compound and its optimized derivatives lies firmly in the field of photonics and nonlinear optics . Its proven SHG capability makes it a candidate for developing compact, efficient solid-state laser systems that require frequency doubling, for example, in converting infrared laser light into the visible green spectrum.

Beyond its standalone crystalline form, its true potential may be realized in guest-host composite materials . By incorporating the molecule as a guest into a processable polymer host (e.g., PMMA), it is possible to fabricate thin films with high optical quality. This approach allows for the creation of waveguides, modulators, and switches for integrated optical circuits. Research into aligning these chromophores within the polymer matrix using techniques like electric field poling will be critical to maximizing the macroscopic NLO effect. The concept of enhancing NLO signals by embedding molecules like p-nitroaniline in host frameworks has been demonstrated, suggesting a promising path forward. dtic.mil

Further research may also uncover applications in other areas of materials science. The D-π-A structure is common in materials used for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) . Investigating its charge transport properties and electroluminescence could open new application horizons. Additionally, the imine group and aromatic rings suggest potential as a component in chemical sensors or as a corrosion inhibitor, areas typical for Schiff base compounds.

Q & A

Q. What contradictions arise in experimental vs. computational dipole moment estimates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.